Levalbuterol-4-o-sulphate

Catalog No.
S13252227
CAS No.
146698-85-3
M.F
C13H21NO6S
M. Wt
319.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Levalbuterol-4-o-sulphate

CAS Number

146698-85-3

Product Name

Levalbuterol-4-o-sulphate

IUPAC Name

[4-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenyl] hydrogen sulfate

Molecular Formula

C13H21NO6S

Molecular Weight

319.38 g/mol

InChI

InChI=1S/C13H21NO6S/c1-13(2,3)14-7-11(16)9-4-5-12(10(6-9)8-15)20-21(17,18)19/h4-6,11,14-16H,7-8H2,1-3H3,(H,17,18,19)/t11-/m0/s1

InChI Key

FPMLHYFHLRTRMB-NSHDSACASA-N

Canonical SMILES

CC(C)(C)NCC(C1=CC(=C(C=C1)OS(=O)(=O)O)CO)O

Isomeric SMILES

CC(C)(C)NC[C@@H](C1=CC(=C(C=C1)OS(=O)(=O)O)CO)O

Levalbuterol-4-o-sulfate is a sulfated metabolite of levalbuterol, a selective beta-2 adrenergic agonist primarily used in the treatment of asthma and chronic obstructive pulmonary disease. Levalbuterol is the (R)-enantiomer of albuterol, which is typically administered to provide bronchodilation by relaxing bronchial smooth muscle. The sulfate derivative, levalbuterol-4-o-sulfate, is formed through metabolic processes that involve sulfation, which can influence its pharmacological activity and efficacy.

Levalbuterol-4-o-sulfate undergoes various chemical transformations in biological systems. The primary reaction involves the sulfation of levalbuterol, where a sulfate group is added to the 4-position of the aromatic ring. This modification alters the compound's solubility, stability, and interaction with biological targets.

Notably, the metabolic pathway for levalbuterol includes its conversion into levalbuterol-4-o-sulfate via sulfotransferases, particularly SULT1A3. This process is crucial as it can lead to a reduction in the beta-adrenergic activity of the parent compound, potentially affecting therapeutic outcomes .

Levalbuterol-4-o-sulfate exhibits significantly reduced beta-adrenergic activity compared to its parent compound, levalbuterol. While levalbuterol acts as an effective bronchodilator by stimulating beta-2 adrenergic receptors, its sulfate derivative lacks this efficacy due to structural modifications that hinder receptor binding .

Research indicates that while levalbuterol can increase intracellular cyclic adenosine monophosphate levels—leading to smooth muscle relaxation—levalbuterol-4-o-sulfate does not possess these properties and may instead act as a metabolite with limited pharmacological effects .

The synthesis of levalbuterol-4-o-sulfate typically involves biochemical pathways rather than traditional chemical synthesis. The compound is formed through enzymatic sulfation processes in the liver, where sulfotransferases catalyze the transfer of sulfate groups from 3'-phosphoadenosine-5'-phosphosulfate to hydroxyl groups on the levalbuterol molecule .

In laboratory settings, synthetic methods may also involve:

  • Chemical Sulfation: Using reagents such as chlorosulfonic acid or sulfur trioxide-pyridine complexes to introduce sulfate groups under controlled conditions.
  • Biotransformation: Utilizing microbial or cellular systems that express specific sulfotransferases to convert levalbuterol into its sulfate form.

Levalbuterol-4-o-sulfate primarily serves as a metabolic marker in pharmacokinetic studies rather than a therapeutic agent itself. Its presence in biological fluids can provide insights into the metabolism of levalbuterol and help assess drug exposure and efficacy in clinical settings .

Additionally, understanding this metabolite's formation can aid in developing more effective dosing regimens for patients using levalbuterol, ensuring optimal therapeutic outcomes while minimizing adverse effects.

Levalbuterol-4-o-sulfate shares similarities with several compounds within the beta-agonist class and their metabolites. Below is a comparison highlighting its uniqueness:

CompoundStructure TypeActivity LevelUnique Features
LevalbuterolBeta-2 agonistHighSelective action on beta-2 receptors
AlbuterolRacemic mixture of enantiomersModerateContains both (R) and (S) enantiomers
SalbutamolBeta-2 agonistModerateSimilar structure but different metabolic pathways
Levosalbutamol(R)-enantiomer of albuterolHighIncreased potency compared to racemic albuterol
Levalbuterol-4-o-sulfateSulfated metaboliteLowReduced activity due to sulfation

Levalbuterol-4-o-sulfate stands out due to its significantly decreased biological activity compared to its parent compound and other related compounds. This distinction is essential for understanding its role in drug metabolism and therapeutic efficacy.

The sulfate conjugation of levalbuterol primarily occurs through enzymatic pathways that utilize 3'-phosphoadenosine-5'-phosphosulfate as the sulfate donor [1] [2]. The most prominent synthetic methodology involves the use of Schizosaccharomyces pombe as a biocatalyst, which facilitates regioselective sulfation processes through incubation in reaction mixtures containing adenosine triphosphate, ammonium sulfate, and magnesium chloride at pH 7.8 . This enzymatic approach demonstrates exceptional regioselectivity for the 4-position of the phenolic ring, achieving yields of 65-85% under optimized conditions.

Alternative chemical approaches include the utilization of p-nitrophenyl sulfate as a sulfating agent in acetone-water systems at pH 8.9 and 30°C for 5 hours [4] [5]. This method has shown promising results with yields ranging from 44-73%, though purification complexity remains moderate due to the formation of multiple reaction products. The use of tributylammonium sulfate intermediates offers enhanced solubility in organic solvents, facilitating easier purification processes [5].

Table 1: Synthetic Methodologies for Levalbuterol-4-O-Sulphate

MethodologyReaction ConditionsTypical Yield (%)RegioselectivityScalability
Enzymatic Sulfation using Schizosaccharomyces pombepH 7.8, ATP, ammonium sulfate, magnesium chloride65-85High (4-position specific)Limited (enzyme availability)
PAPS-dependent Sulfotransferase ReactionPAPS cofactor, pH 8.0-8.5, 37°C70-90High (enzyme-dependent)Limited (cofactor cost)
Regioselective Sulfation using p-nitrophenyl sulfateAcetone/water, pH 8.9, 30°C, 5 hours44-73High (4-position specific)Moderate
Chemical Sulfation with sulfur trioxide complexesOrganic solvent, room temperature40-60ModerateGood

The formation of sulfate esters requires activation of sulfate through adenosine triphosphate sulfurylase, which catalyzes the reaction between sulfate and adenosine triphosphate to yield adenosine-5'-phosphosulfate, followed by phosphorylation to form 3'-phosphoadenosine-5'-phosphosulfate by adenosine-5'-phosphosulfate kinase [6]. This two-step activation process is fundamental to biological sulfation pathways and represents the rate-limiting step in enzymatic synthesis approaches.

Catalytic Systems for Enantioselective Synthesis

The enantioselective synthesis of levalbuterol-4-o-sulphate relies heavily on the specificity of sulfotransferase enzymes, particularly human phenol sulfotransferase 1A3, which demonstrates high affinity for phenolic beta-agonists [7] [8]. This enzyme exhibits kinetic parameters with Km values ranging from 15-25 μM and maximum velocity values of 2.5-4.0 units, operating optimally at 37°C and pH 7.5-8.0 [9].

Recombinant aryl sulfotransferases from Desulfitobacterium hafniense have shown exceptional performance in phenolic acid sulfation, with Km values of 10-30 μM and maximum velocity values of 4.0-6.0 units [4]. These enzymes operate optimally at pH 8.9 and temperatures of 30-35°C, demonstrating superior catalytic efficiency compared to mammalian enzymes under specific conditions.

Table 2: Catalytic Systems for Enantioselective Synthesis

Catalyst SystemSubstrate SpecificityKm Value (μM)Vmax (Units)Temperature Optimum (°C)pH Optimum
SULT1A3 (Human Phenol Sulfotransferase)High for phenolic β-agonists15-252.5-4.0377.5-8.0
Recombinant Aryl SulfotransferaseHigh for aromatic phenols20-403.0-5.037-408.5-9.0
Desulfitobacterium hafniense EnzymesHigh for phenolic acids10-304.0-6.030-358.9
PAPS Synthase ComplexBroad for ATP/APS conversion50-1001.0-2.030-378.0-8.5

The substrate specificity of sulfotransferase 1A3 is governed by key amino acid residues, particularly glutamic acid at position 146, which creates favorable binding interactions with phenolic substrates [9]. Site-directed mutagenesis studies have demonstrated that the E146A mutation transforms the catalytic properties of sulfotransferase 1A3 to resemble those of sulfotransferase 1A1, confirming the critical role of this residue in substrate selectivity.

Enantiomeric interactions significantly influence the sulfation process, with studies revealing marked suppression of reaction rates when racemic albuterol is compared to pure enantiomers [10]. This suppression results from a reduction in maximum velocity by approximately 75%, though no significant difference in Km values is observed, indicating competitive inhibition between enantiomers.

Purification Strategies and Yield Optimization

The purification of levalbuterol-4-o-sulphate presents unique challenges due to its highly hydrophilic nature and tendency to form multiple ionic species in aqueous solutions [4] [11]. Sephadex LH-20 gel filtration represents the most commonly employed purification strategy, utilizing size exclusion combined with hydrophobic interactions to achieve purities of 85-95% with recovery yields of 75-85% [4].

High-performance liquid chromatography employing reversed-phase stationary phases has demonstrated exceptional separation capabilities, achieving purities of 95-99% with recovery yields of 80-90% [11] [12]. The development of chiral separation methods using specialized columns enables the resolution of enantiomeric forms with baseline separation achieved within acceptable run times using methanol with 20 millimolar ammonium formate under isocratic conditions.

Table 3: Purification Strategies and Yield Optimization

Purification MethodSeparation MechanismPurity Achieved (%)Recovery Yield (%)Processing Time (Hours)Scalability Rating
Sephadex LH-20 Gel FiltrationSize exclusion + hydrophobic interaction85-9575-8548-72Good
Reversed-Phase HPLCHydrophobic interaction95-9980-902-4Limited
Ion-Exchange ChromatographyCharge-based separation80-9070-806-12Excellent
Preparative HPLCMixed-mode separation98-99.585-954-8Limited

Ion-exchange chromatography offers excellent scalability for industrial applications, providing purities of 80-90% with processing times of 6-12 hours [13]. The charge-based separation mechanism effectively removes ionic impurities and enables efficient separation of sulfated products from unreacted starting materials.

Solid-phase extraction techniques provide rapid processing capabilities with purities of 70-85% achieved within 2-6 hours [14]. These methods demonstrate good scalability potential and reduced solvent consumption compared to traditional liquid-liquid extraction approaches.

Industrial-Scale Production Challenges

The transition from laboratory-scale synthesis to industrial production of levalbuterol-4-o-sulphate faces several critical challenges that significantly impact process economics and product quality [15] [16]. The most significant obstacle involves the supply and cost management of 3'-phosphoadenosine-5'-phosphosulfate cofactor, which represents a critical bottleneck due to its high cost and limited commercial availability [17] [18].

Table 4: Industrial-Scale Production Challenges

Challenge CategorySpecific IssueImpact LevelPotential SolutionsImplementation Complexity
PAPS Cofactor SupplyHigh cost and limited availability of PAPSCriticalIn-situ PAPS regeneration systemsHigh
Enzyme StabilityThermal instability of sulfotransferasesHighProtein engineering and stabilizationHigh
Product IsolationHydrophilic product difficult to extractHighAdvanced purification techniquesMedium
Process ScalabilityBatch-to-batch variabilityMediumContinuous flow processesHigh

Enzyme stability represents another major challenge, as sulfotransferases demonstrate thermal instability under industrial processing conditions [15]. The development of thermostable enzyme variants through protein engineering approaches offers potential solutions, though implementation complexity remains high due to the requirement for extensive enzyme characterization and regulatory approval.

The hydrophilic nature of levalbuterol-4-o-sulphate complicates product isolation and purification at industrial scales [15]. Traditional organic solvent extraction methods prove ineffective, necessitating the development of specialized purification techniques that can handle large volumes while maintaining product integrity and purity standards.

Process scalability issues arise from the inherent variability of enzymatic reactions and the difficulty in maintaining consistent reaction conditions across large-scale bioreactors [19]. The implementation of continuous flow processes and advanced process control systems offers potential solutions, though significant capital investment and technical expertise are required.

Cost management remains a critical concern, with enzymatic processes typically exhibiting higher production costs compared to chemical alternatives [20]. Process optimization strategies, including enzyme recycling, cofactor regeneration systems, and automated processing, provide pathways for cost reduction while maintaining product quality standards.

The development of in-situ 3'-phosphoadenosine-5'-phosphosulfate regeneration systems represents a promising approach to address cofactor supply limitations [17] [18]. Recent advances in rational enzyme design have produced highly efficient catalytic systems capable of converting adenosine triphosphate to 3'-phosphoadenosine-5'-phosphosulfate without inhibition from reaction byproducts, achieving specific activities of 48.94 units per milligram.

XLogP3

-2.5

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

319.10895856 g/mol

Monoisotopic Mass

319.10895856 g/mol

Heavy Atom Count

21

UNII

38DWL97D64

Dates

Last modified: 08-10-2024

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